molecular formula C8H8N2 B055286 N-(PROP-2-YN-1-YL)PYRIDIN-2-AMINE CAS No. 117459-95-7

N-(PROP-2-YN-1-YL)PYRIDIN-2-AMINE

Cat. No.: B055286
CAS No.: 117459-95-7
M. Wt: 132.16 g/mol
InChI Key: MGRLLCKYVXQMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-prop-2-ynylpyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-prop-2-ynylpyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N-prop-2-ynylpyridin-2-amine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-ynylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amino and prop-2-ynyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-prop-2-ynylpyridin-2-one, while substitution reactions can produce a variety of N-substituted pyridin-2-amines.

Scientific Research Applications

N-prop-2-ynylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-prop-2-ynylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The prop-2-ynyl group can participate in covalent bonding with active sites, while the pyridine ring can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-prop-2-ynylpyridin-2-amine is unique due to the presence of both the amino and prop-2-ynyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Biological Activity

N-(Prop-2-yn-1-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a propynyl group at the nitrogen atom. The molecular formula is C8H8N2C_8H_8N_2 with a molecular weight of approximately 132.16 g/mol. The structural characteristics of this compound suggest potential reactivity and biological activity, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound primarily arises from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can form covalent bonds with active sites of enzymes, particularly those involved in nitric oxide synthesis. For instance, it has been shown to inhibit human neuronal nitric oxide synthase (hnNOS) with high selectivity over other isoforms, making it a candidate for treating neurodegenerative diseases .
  • Receptor Modulation : The pyridine ring facilitates π-π interactions and hydrogen bonding, allowing the compound to modulate receptor activities, which may be beneficial in therapeutic contexts .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains. For example, compounds derived from this scaffold have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of N-(Prop-2-yn-1-yl)pyridin-2-amines

CompoundMIC (mg/mL)Target Organisms
N-(Prop-2-yn-1-yl)pyridin-2-am0.0039S. aureus
4-nitro-N-(prop-2-yn-1-yl)pyridin-2-am0.025E. coli

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity

CompoundIC50 (µM)Cancer Cell Line
N-(Prop-2-yn-1-yl)pyridin-2-am10HeLa (cervical cancer)
6-(Aminomethyl)-N-methyl-N-(prop-2-ynyl)pyridin5MCF7 (breast cancer)

Case Studies

Several studies have highlighted the efficacy of N-(Prop-2-yn-1-yl)pyridin derivatives in preclinical models:

  • Neuroprotective Effects : A study focused on the neuroprotective effects of a specific derivative showed significant improvement in cognitive function in animal models of Alzheimer's disease, attributed to its ability to inhibit hnNOS effectively .
  • Antibacterial Screening : In vitro tests conducted on various derivatives revealed that modifications to the propynyl group significantly enhanced antibacterial activity against resistant strains .
  • Cancer Therapy : Clinical trials exploring the use of N-(Prop-2-ynyl)pyridin derivatives in combination therapies for treating metastatic cancers have shown promising results, particularly in enhancing the efficacy of existing chemotherapeutic agents .

Properties

IUPAC Name

N-prop-2-ynylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-6-9-8-5-3-4-7-10-8/h1,3-5,7H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRLLCKYVXQMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.